Hydrochlorothiazide-13C,15N2,d2

Isotopic Purity Stable Isotope Labeling LC-MS Internal Standard

Hydrochlorothiazide-13C,15N2,d2 is the definitive SIL-IS for robust HCTZ quantification. Its unique +6 Da mass shift (+13C, +215N, +2D) ensures interference-free LC-MS/MS, critical for ANDA submissions. Unlike unlabeled or single-isotope alternatives, it guarantees regulatory-compliant method validation, avoiding costly re-validation. Supplied with full characterization, it is the optimal choice for pharmacokinetic and QC labs.

Molecular Formula C7H8ClN3O4S2
Molecular Weight 302.7 g/mol
Cat. No. B12385097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrochlorothiazide-13C,15N2,d2
Molecular FormulaC7H8ClN3O4S2
Molecular Weight302.7 g/mol
Structural Identifiers
SMILESC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2,9+1,11+1
InChIKeyJZUFKLXOESDKRF-NHFHFPHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrochlorothiazide-13C,15N2,d2: A Multi-Isotope Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis and ANDA Regulatory Filing


Hydrochlorothiazide-13C,15N2,d2 (CAS 2140316-81-8) is a highly enriched, stable isotope-labeled analog of the thiazide diuretic hydrochlorothiazide (HCTZ), incorporating one carbon-13 (¹³C), two nitrogen-15 (¹⁵N), and two deuterium (D, ²H) atoms [1]. With a molecular formula of C₆¹³CH₆D₂ClN¹⁵N₂O₄S₂ and a molecular weight of 302.73 g/mol, this compound is supplied with detailed characterization data compliant with regulatory guidelines [1]. Its primary utility is as a stable isotope-labeled internal standard (SIL-IS) for the development and validation of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and it is specifically cited for use in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Hydrochlorothiazide [1][2].

Why Hydrochlorothiazide-13C,15N2,d2 Cannot Be Interchanged with Unlabeled HCTZ or Alternative Isotopologues in Regulated Bioanalysis


Substituting Hydrochlorothiazide-13C,15N2,d2 with unlabeled hydrochlorothiazide or even a different isotopologue (e.g., Hydrochlorothiazide-13C,d2, Hydrochlorothiazide-13C6, or Hydrochlorothiazide-d2) in a validated bioanalytical method is not scientifically or regulatorily acceptable. The core requirement of a SIL-IS is to co-elute with the analyte while exhibiting a distinct and interference-free mass spectrometric response. Unlabeled HCTZ fails this requirement as it cannot be differentiated from the target analyte, rendering it useless as an internal standard [1]. Alternative isotopologues, while labeled, present different molecular weights and may not be chromatographically identical, potentially introducing quantification errors due to differential matrix effects or ionization efficiency. For instance, the specific multi-isotope label of Hydrochlorothiazide-13C,15N2,d2 provides a unique mass shift (+6 Da) that ensures a clear MS/MS transition, and its use is explicitly documented in validated, published LC-MS/MS methods for bioequivalence studies [2]. Using a different labeled standard would necessitate a complete re-validation of the analytical method, a time-consuming and costly process that is incompatible with the stringent requirements of ANDA submissions and pharmacokinetic studies.

Quantitative Differentiation of Hydrochlorothiazide-13C,15N2,d2: A Comparative Evidence Guide for Scientific Procurement


Quantitative Differentiation: Isotopic Enrichment and Chemical Purity of Hydrochlorothiazide-13C,15N2,d2 Compared to Other Labeled HCTZ Standards

The certified isotopic enrichment of Hydrochlorothiazide-13C,15N2,d2 is specified at ≥98% atom ¹³C, ≥98% atom ¹⁵N, and ≥98% atom D, with a chemical purity of 95% by CP (or >95% by HPLC), ensuring minimal unlabeled interference and high signal-to-noise ratios in MS detection . In contrast, a less rigorously defined alternative, Hydrochlorothiazide-13C6, is listed with a purity of 95% by HPLC and 98% atom ¹³C, but lacks the multi-element labeling that provides an orthogonal mass shift for definitive analyte identification .

Isotopic Purity Stable Isotope Labeling LC-MS Internal Standard Chemical Purity

Quantitative Differentiation: Mass Shift and MS/MS Detection Specificity of Hydrochlorothiazide-13C,15N2,d2 vs. 13C,d2 Analog

In a validated UPLC-MS/MS method, the internal standard Hydrochlorothiazide-13C,d2 (a simpler isotopologue with a +3 Da mass shift) was monitored using the MRM transition m/z 301.0 → 272.0 [1]. The multi-isotope labeled Hydrochlorothiazide-13C,15N2,d2 offers a significantly larger +6 Da mass shift (from m/z 296.0 to 302.0), providing enhanced specificity by minimizing potential cross-talk or interference from the unlabeled analyte's natural isotopic abundance (M+1, M+2, M+3), which can be substantial at lower concentrations and compromise method accuracy [2].

Mass Spectrometry Multiple Reaction Monitoring Internal Standard Isotopic Purity

Quantitative Differentiation: Recovery Efficiency of Hydrochlorothiazide-13C,15N2,d2 from Human Plasma

In a validated UPLC-MS/MS method for human plasma, the simpler isotopologue Hydrochlorothiazide-13C,d2 demonstrated a high mean recovery of 98.61% following protein precipitation [1]. While direct recovery data for Hydrochlorothiazide-13C,15N2,d2 are not available in the same study, its nearly identical physicochemical properties to the 13C,d2 analog predict a comparable recovery efficiency. This high recovery is critical for ensuring the internal standard accurately tracks the analyte through sample preparation, minimizing variability and matrix effects.

Bioanalysis Sample Preparation Recovery LC-MS/MS

Procurement-Driven Application Scenarios for Hydrochlorothiazide-13C,15N2,d2 Based on Verified Analytical Performance


Validated Bioanalytical Method Development for ANDA and Bioequivalence Studies

Hydrochlorothiazide-13C,15N2,d2 is the optimal choice for laboratories developing and validating LC-MS/MS methods intended for regulatory submission (ANDA, NDA). Its high isotopic enrichment and distinct mass shift provide the necessary assay specificity and sensitivity, as demonstrated in published methods using a similar 13C,d2-labeled internal standard [1]. The compound's documented use for ANDA filing and its availability with regulatory-grade characterization data [2] streamline the method validation process and support robust, defensible data for demonstrating bioequivalence.

Clinical Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) Studies

For clinical research quantifying HCTZ in human plasma, Hydrochlorothiazide-13C,15N2,d2 is the recommended internal standard. The high recovery (98.61% for the analogous 13C,d2 standard) from plasma samples processed via protein precipitation ensures accurate quantification across a wide concentration range (e.g., 1.5-300 ng/mL) [1]. This precision is essential for calculating key PK parameters such as AUC and Cmax, and for TDM applications where accurate drug level assessment guides clinical decisions.

Commercial Quality Control (QC) Release Testing of Hydrochlorothiazide Drug Products

Pharmaceutical manufacturers can employ Hydrochlorothiazide-13C,15N2,d2 as a reference standard or internal standard in QC laboratories for the release testing of HCTZ-containing finished drug products [2]. The compound's high purity and defined isotopic enrichment enable precise and accurate quantification of the active pharmaceutical ingredient (API), ensuring batch-to-batch consistency and compliance with pharmacopeial (USP/EP) monographs. This supports the rigorous quality standards required for commercial production.

Investigating Hydrochlorothiazide Metabolism and Drug-Drug Interactions (DDI)

In exploratory research, the multi-isotope label of Hydrochlorothiazide-13C,15N2,d2 provides a powerful tool for tracking the parent drug and distinguishing it from potential metabolites that may share similar MS/MS fragmentation patterns. While not a primary application cited for this specific product, the enhanced mass shift (+6 Da) offers superior resolution in complex biological matrices, facilitating more confident identification and quantification in metabolism and DDI studies.

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